Z-甘氨酰-甘氨酰-组氨酸-OH

描述

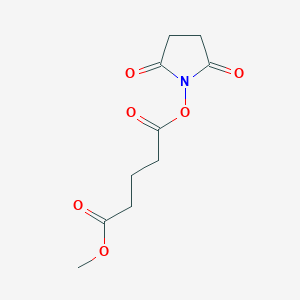

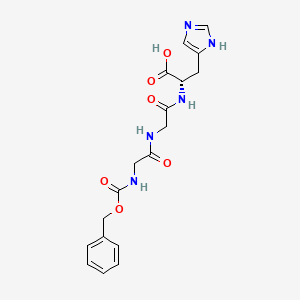

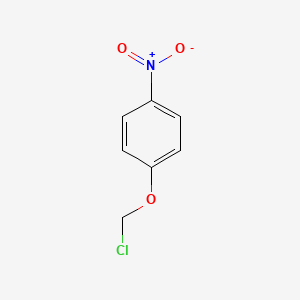

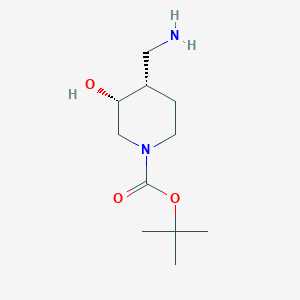

“Z-Gly-gly-his-OH” is a peptide sequence where “Z” stands for a protecting group (benzyloxycarbonyl), “Gly” stands for glycine, and “His” stands for histidine . It is widely used in solution phase peptide synthesis .

Synthesis Analysis

The synthesis of “Z-Gly-gly-his-OH” involves the protection of certain amino and carboxyl groups during the synthesis of a peptide . Z-Gly-OH, also known as N-benzyloxycarbonylglycine, is a versatile reagent that can be used to synthesize a variety of compounds such as glycine-derived peptides like Z-Gly-DL-Ala-OBzl and Z-Gly-L-Ala-OBzl .Molecular Structure Analysis

The molecular formula of “Z-Gly-gly-his-OH” is C14H17N3O6 . The average mass is 323.301 Da and the monoisotopic mass is 323.111725 Da .Chemical Reactions Analysis

The chemical reactions involving “Z-Gly-gly-his-OH” are complex and involve multiple steps. For instance, the acylation of amino acids by treatment with acyl chlorides or anhydrides at pH > 10 serves to protect their amino groups from further reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “Z-Gly-gly-his-OH” include its form as a powder and its beige color . Its melting point is between 118-122 °C .科学研究应用

酶稳定性

- 脱氢肽稳定性:Z-甘氨酰-甘氨酰-组氨酸-OH类似物对酶水解表现出显着的稳定性。例如,研究了 Z-甘氨酰-甘氨酰-苯丙氨酰-苯丙氨酰-丙氨酸·OH 及其不饱和对应物,证明了后者对胰凝乳蛋白酶和嗜热蛋白酶等酶的水解具有抵抗力,表明了一种防止肽酶解的肽稳定化方法 (English & Stammer, 1978).

结构研究

三肽的气相红外光谱

研究以苯甲氧羰基 (Z-) 基团封端的肽,例如 Z-脯氨酰-亮氨酰-甘氨酸,提供了对其氢键网络和潜在气相结构的见解,有助于理解气相中的肽结合能力 (Chakraborty 等人,2012).

构象灵活性

Z-氨基异丁酸-甘氨酰-氨基异丁酸-OH 等肽的灵活性,形成各种类型的β-转角,突出了这些化合物的显着构象适应性,这对于理解肽相互作用和稳定性至关重要 (Gessmann 等人,1991).

功能化和合成

碳纳米管表面功能化

已经开发出一种使用 Z-甘氨酰-OH 在碳纳米管 (CNT) 表面产生氨基的方法,为 CNT 功能化提供了一种简化的方法 (Gorshkova 等人,2021).

荧光底物的合成

从 Z-谷氨酰-OH 开始,以溶液相合成水溶性二肽荧光底物,如 Z-谷氨酰(HMC)-甘氨酰-OH,促进了酶、抑制剂和底物的动力学表征 (Wodtke 等人,2020).

甘氨酰-L-组氨酰-L-赖氨酸衍生物的合成

对甘氨酰-组氨酰-赖氨酸三肽及其衍生物的研究强调了合成方法和结构修饰,展示了该肽在医药和皮肤病学中的应用 (Kukowska & Dzierzbicka, 2014).

肽抑制研究

衍生物 Z-甘氨酰-脯氨酰-CHN2 作为一种针对后脯氨酰裂解酶的特异性抑制剂,突出了此类肽在研究酶功能和可能的治疗应用中的潜力 (Knisatschek & Bauer, 1986).

用于激素研究的肽合成

与促皮质激素相关的肽,如吡咯烷酮-丝氨酸-甘氨酰-NH2 的合成,证明了这些化合物在激素功能研究中的效用 (Zech & Voelter, 1974).

生化和药理研究

羟基自由基产生和凋亡

对突变 SOD1 基因(如 G93A 突变)的研究表明,它们可以增加羟基自由基的产生并诱导神经元细胞凋亡,揭示了神经退行性疾病中涉及的生化途径 (Liu 等人,1999).

肉鸡的营养和免疫学研究

研究了甘氨酸锌螯合物,如锌-甘氨酸,对肉鸡生长、血液学和免疫学特性的影响,表明它们在禽类营养中的潜在益处 (Feng 等人,2010;Kwiecień 等人,2016).

安全和危害

Safety measures for handling “Z-Gly-gly-his-OH” include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

属性

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O6/c24-15(8-21-18(28)29-10-12-4-2-1-3-5-12)20-9-16(25)23-14(17(26)27)6-13-7-19-11-22-13/h1-5,7,11,14H,6,8-10H2,(H,19,22)(H,20,24)(H,21,28)(H,23,25)(H,26,27)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNQBHDTOAIVDG-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Gly-gly-his-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid](/img/structure/B1422702.png)